molecular formula C8H12ClNO B1283196 6-Amino-2,3-dimethylphenol hydrochloride CAS No. 131142-40-0

6-Amino-2,3-dimethylphenol hydrochloride

Cat. No. B1283196
CAS RN: 131142-40-0
M. Wt: 173.64 g/mol
InChI Key: JMFACRGHRXTMDB-UHFFFAOYSA-N
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Description

The compound "6-Amino-2,3-dimethylphenol hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and properties of structurally similar compounds. For instance, the synthesis of a complex amino diester derived from cycloheptadiene is detailed, which shares the feature of having an amino group attached to a phenolic structure . Additionally, the formation of luminescent chelates with europium(III) involving a benzoylphenol derivative is described, indicating the potential for complex formation with metal ions .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can be adapted for the synthesis of "6-Amino-2,3-dimethylphenol hydrochloride". The first paper describes a six-step synthesis of an enantiomerically pure amino diester from cycloheptadiene, utilizing an acylnitroso Diels-Alder reaction . This indicates that similar synthetic strategies could potentially be applied to the synthesis of "6-Amino-2,3-dimethylphenol hydrochloride", considering the importance of stereochemistry and the use of cycloaddition reactions in constructing complex organic molecules.

Molecular Structure Analysis

While the molecular structure of "6-Amino-2,3-dimethylphenol hydrochloride" is not analyzed in the papers, the structure of related compounds suggests that the presence of amino and hydroxyl groups can facilitate the formation of hydrogen bonds and complexation with metal ions . The stereochemistry is also crucial, as seen in the synthesis of the amino diester, where the stereochemistry of the initial cycloaddition directs the differentiation of newly formed carboxyl groups .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of "6-Amino-2,3-dimethylphenol hydrochloride". However, they do mention the formation of a novel aminoxy diketopiperazine and the differentiation of carboxyl groups through transpeptidation . The second paper discusses the formation of luminescent chelates with europium(III), which involves strong interactions between deprotonated hydroxyl groups and metal ions . These findings suggest that "6-Amino-2,3-dimethylphenol hydrochloride" may also engage in complex chemical reactions, particularly with metal ions, due to the presence of amino and hydroxyl functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-Amino-2,3-dimethylphenol hydrochloride" can be inferred from the properties of structurally similar compounds. The luminescent chelates described in the second paper exhibit long lifetimes for the sensitized transitions of europium(III), which is a physical property related to the structure of the chelating agent . This suggests that "6-Amino-2,3-dimethylphenol hydrochloride" may also display unique optical properties when forming complexes with metal ions. The chemical properties, such as reactivity and stability, can be influenced by the presence of substituents on the phenol ring and the overall molecular conformation, as indicated by the stereochemistry-dependent synthesis in the first paper .

Scientific Research Applications

  • Environmental Biodegradation and Toxicity Studies :

    • Pieper et al. (1995) studied the cometabolism of various dimethylphenols, including 2,3-dimethylphenol, by Alcaligenes eutrophus JMP 134, which converted them into dimethylmuconolactones as dead-end products, indicating the potential for environmental biodegradation of these compounds (Pieper et al., 1995).
    • O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of substituted phenols, including dimethylphenols, which is crucial for understanding their environmental impact (O'Connor & Young, 1989).
  • Chemical Analysis and Spectroscopy :

    • Rao and Rao (2002) performed a vibrational analysis of substituted phenols, including 2,3-dimethylphenol, which is vital for chemical characterization and analytical applications (Rao & Rao, 2002).
  • Chemical Synthesis and Polymerization :

    • Ji et al. (2019) explored the microbial degradation of 2,6-Dimethylphenol by Mycobacterium neoaurum, highlighting its role in the biodegradation of plastic monomers (Ji et al., 2019).
    • Kim et al. (2018) studied the catalysis of 2,6-dimethylphenol polymerization using aromatic amine ligands, which is relevant to materials science and engineering (Kim et al., 2018).
    • Mahajan et al. (1991) investigated the oxidative polymerization of 2,6-dimethylphenol with CuCl2-aliphatic amine complexes, contributing to polymer science (Mahajan et al., 1991).
  • Medical and Pharmaceutical Research :

    • Racané et al. (2006) synthesized and evaluated antitumor properties of derivatives of 6-amino-2-phenylbenzothiazoles, demonstrating the potential pharmaceutical applications of such compounds (Racané et al., 2006).

properties

IUPAC Name

6-amino-2,3-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFACRGHRXTMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,3-dimethylphenol hydrochloride

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